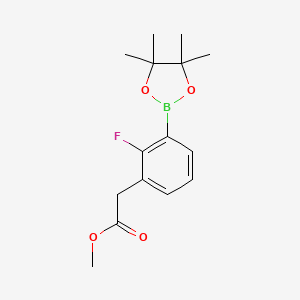
Oxalic acid;4-phenylpyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxalic acid;4-phenylpyrrolidin-3-ol is a compound that combines the properties of oxalic acid and 4-phenylpyrrolidin-3-ol Oxalic acid is a naturally occurring dicarboxylic acid found in many plants, while 4-phenylpyrrolidin-3-ol is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;4-phenylpyrrolidin-3-ol typically involves the reaction of oxalic acid with 4-phenylpyrrolidin-3-ol under specific conditions. One common method involves the use of oxalic acid dihydrate and 4-phenylpyrrolidin-3-ol in a solvent such as ethanol, followed by heating to promote the reaction . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of oxalic acid involves the oxidation of carbohydrates, such as glucose or sucrose, using nitric acid . This process yields oxalic acid, which can then be purified and used in further reactions. The production of 4-phenylpyrrolidin-3-ol involves the synthesis of pyrrolidine derivatives, which are then functionalized to introduce the phenyl and hydroxyl groups .
Análisis De Reacciones Químicas
Types of Reactions
Oxalic acid;4-phenylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield oxides, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Oxalic acid;4-phenylpyrrolidin-3-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of oxalic acid;4-phenylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to oxalic acid;4-phenylpyrrolidin-3-ol include other pyrrolidine derivatives and dicarboxylic acids, such as:
Pyrrolidine-2,5-dione: A derivative of pyrrolidine with similar structural features.
Succinic acid: Another dicarboxylic acid with similar chemical properties.
Uniqueness
This compound is unique due to its combination of the pyrrolidine ring and the oxalic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propiedades
Fórmula molecular |
C22H28N2O6 |
|---|---|
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
oxalic acid;4-phenylpyrrolidin-3-ol |
InChI |
InChI=1S/2C10H13NO.C2H2O4/c2*12-10-7-11-6-9(10)8-4-2-1-3-5-8;3-1(4)2(5)6/h2*1-5,9-12H,6-7H2;(H,3,4)(H,5,6) |
Clave InChI |
NOUNDKZSXRRIAB-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CN1)O)C2=CC=CC=C2.C1C(C(CN1)O)C2=CC=CC=C2.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



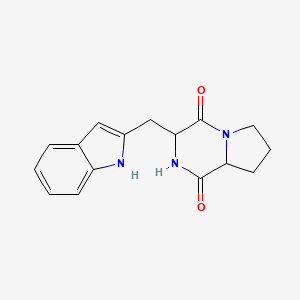
![11-Ethyl-7-methyl-3-(4-methyl-5-oxooxolan-2-yl)-9,17-dioxa-2-azapentacyclo[10.5.0.01,5.02,16.06,10]heptadecan-8-one](/img/structure/B12317693.png)

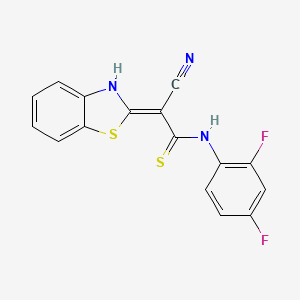

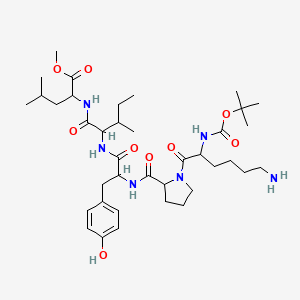
![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecane-7,15-dione](/img/structure/B12317723.png)

![(2S)-2-Amino-4-methyl-N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]pentanamide](/img/structure/B12317737.png)

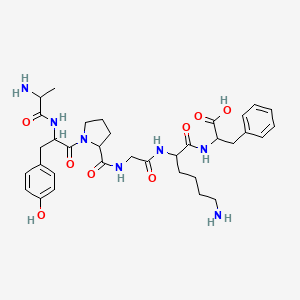
![(2E)-2-[(2E,4E,6E)-7-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate](/img/structure/B12317757.png)
